molecular formula C16H18N2O4 B15193318 5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 109317-86-4

5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B15193318
CAS No.: 109317-86-4
M. Wt: 302.32 g/mol
InChI Key: DXPYYHHSZQEVGJ-UHFFFAOYSA-N
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Description

5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring substituted with a methoxyphenyl group and a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method involves the condensation of a methoxyphenyl-substituted aldehyde with a suitable pyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by cyclization to form the pyrimidinetrione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidinetriones: Compounds with similar pyrimidine cores but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.

    Butenyl Substituted Compounds: Molecules with butenyl side chains attached to various cores.

Uniqueness

5-(1-(2-Methoxyphenyl)-3-methyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

109317-86-4

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

5-[1-(2-methoxyphenyl)-3-methylbut-3-enyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H18N2O4/c1-9(2)8-11(10-6-4-5-7-12(10)22-3)13-14(19)17-16(21)18-15(13)20/h4-7,11,13H,1,8H2,2-3H3,(H2,17,18,19,20,21)

InChI Key

DXPYYHHSZQEVGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C1C(=O)NC(=O)NC1=O)C2=CC=CC=C2OC

Origin of Product

United States

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